A Technical Guide to the Discovery and Isolation of Rubrolone from Streptomyces
A Technical Guide to the Discovery and Isolation of Rubrolone from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, isolation, characterization, and biosynthesis of Rubrolone (B1680259), a unique class of tropolonoid natural products derived from Streptomyces species. It is intended to serve as a detailed guide, incorporating established experimental protocols and key scientific data for professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction: The Rubrolone Family of Natural Products
Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a vast array of secondary metabolites, which form the basis for many clinically significant antibiotics and other pharmaceuticals. Among these are the rubrolones, a family of tropolonoid natural products characterized by a unique and complex carbon skeleton.[1][2] First discovered in 1978 from Streptomyces echinoruber, rubrolones are distinguished by a structure that incorporates a 2,3,4,6-tetrasubstituted pyridine (B92270) ring, a cyclopentanone, a deoxysugar, and a rare seven-membered tropolone (B20159) ring.[2][3]
Initially identified as a water-soluble purple-red pigment complex, the major component, Rubrolone, was noted for its low toxicity and potential application as a food coloring agent, appearing to be devoid of antibiotic activity.[3] Decades later, further investigation into endophytic Streptomyces species led to the isolation of new analogues, such as Rubrolone B, which possesses a rare benzoic acid-pyridine inner salt moiety and exhibits cardioprotective effects.[1][2][4] This guide details the scientific journey from the initial discovery to the current understanding of Rubrolone's chemistry and biosynthesis.
Discovery and Producing Organisms
The original Rubrolone was isolated from a novel actinomycete strain, designated X-14077 (NRRL 8144), which was identified as a new species and named Streptomyces echinoruber.[3][5] This strain was isolated from a soil sample in Argentina.[5]
More recently, extensive screening of endophytic actinomycetes led to the discovery of Rubrolone B from Streptomyces sp. KIB-H033.[1][2] Additionally, the production of various rubrolone conjugates has been identified in Dactylosporangium vinaceum, a rare actinomycete, highlighting that the biosynthetic machinery for these compounds may be present in related genera.[6]
Experimental Methodologies
This section provides detailed protocols for the isolation of producing strains, fermentation, and the extraction and purification of Rubrolone, based on methodologies described in the scientific literature.
A general workflow for isolating Streptomyces from environmental samples, such as soil, is outlined below. This integrated approach combines physical pretreatment with selective media to enhance the recovery of these filamentous bacteria.[7][8]
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Sample Collection and Pretreatment :
-
Collect soil samples from a depth of 0-20 cm.[7]
-
Air-dry the samples at room temperature for approximately 7 days to reduce the population of non-spore-forming bacteria.[7]
-
Manually crush the dried soil and sieve it to remove large debris.[7]
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Prepare a soil-CaCO₃ mixture (e.g., 10:1 w/w) and incubate for 2-3 days at 30°C. This step further selects for Streptomyces.[7]
-
-
Serial Dilution and Plating :
-
Suspend 1 gram of the pretreated soil in 10 mL of sterile saline or seawater and vortex to create a uniform suspension.[7][9]
-
Perform a serial dilution of the suspension down to 10⁻⁶.[7]
-
Plate aliquots (e.g., 1 mL) of each dilution onto a selective isolation medium such as Starch Casein Agar (B569324) (SCA).[7][9]
-
Supplement the medium with antifungal (e.g., Nystatin, 25-50 μg/mL) and antibacterial (e.g., Ampicillin, 5 μg/mL; Rifampicin, 5μg/ml) agents to inhibit the growth of fungi and other bacteria.[7][9]
-
Incubate the plates at 28-30°C for 7-14 days, monitoring for the appearance of characteristic chalky, filamentous colonies typical of Streptomyces.[9][10]
-
-
Pure Culture Isolation :
-
Select distinct colonies and subculture them onto fresh SCA plates to obtain pure isolates.
-
Maintain pure cultures on agar slants at 4°C or as glycerol (B35011) stocks (20% v/v) at -80°C for long-term storage.[10]
-
Rubrolone production is typically achieved through submerged or deep culture fermentation.[3]
-
Seed Culture Preparation :
-
Inoculate a suitable seed medium (e.g., Tryptone Soya Broth) with spores or mycelia from a fresh agar plate of the producer strain.[8]
-
Incubate the seed culture at 28-30°C on a rotary shaker for 2-3 days until sufficient growth is achieved.
-
-
Production Fermentation :
-
Transfer the seed culture (e.g., 5-10% v/v) into a larger volume of production medium. A representative medium for secondary metabolite production might contain soluble starch, yeast extract, malt (B15192052) extract, and glucose.[11]
-
Conduct the fermentation in baffled flasks or a fermenter at 28-30°C with agitation for 7-10 days.[9][12]
-
Monitor the culture for growth and pigment production. Rubrolone production is often indicated by the appearance of a purple-red color in the broth.[3]
-
It has been noted that diminishing the amino acid concentration in the media can decrease the formation of rubrolone conjugates and lead to the accumulation of a non-red precursor.[13]
-
The following is a generalized workflow for isolating Rubrolone from the fermentation culture.
-
Harvesting and Initial Extraction :
-
Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.
-
Since Rubrolone is water-soluble, it is primarily found in the supernatant.[3]
-
Extract the supernatant multiple times with an equal volume of an organic solvent such as ethyl acetate (B1210297). Acidifying the extract (e.g., with 5% acetic acid) may improve recovery.[3][11]
-
-
Concentration and Fractionation :
-
Combine the organic layers and dry them under reduced pressure (e.g., using a rotary evaporator) to yield a dark brown or reddish crude residue.[11]
-
Subject the crude residue to column chromatography for initial fractionation. A silica (B1680970) gel column is commonly used, with a step-gradient elution of solvents like dichloromethane-methanol.[11]
-
-
Final Purification :
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the target compound.
-
Perform further purification steps, such as preparative HPLC, to isolate Rubrolone to homogeneity.
-
The complex structure of Rubrolone was determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) : Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are crucial for elucidating the complex carbon skeleton and the connectivity of atoms.[2]
-
X-Ray Crystallography : For the original Rubrolone, single-crystal X-ray analysis of a suitable derivative was the definitive method used to confirm its absolute stereochemistry.[14]
Physicochemical and Spectroscopic Data
The rubrolones are structurally complex molecules. Key quantitative data for the originally discovered Rubrolone and the more recently identified Rubrolone B are summarized below.
Table 1: Physicochemical Properties of Rubrolones
| Property | Rubrolone | Rubrolone B | Reference(s) |
|---|---|---|---|
| Producing Organism | Streptomyces echinoruber | Streptomyces sp. KIB-H033 | [2][14] |
| Appearance | Red Pigment | Purple Red Amorphous Solid | [2][14] |
| Molecular Formula | C₂₃H₂₃NO₈ | C₃₀H₂₇NO₁₀ | [2][4][15] |
| Molecular Weight | 441.43 g/mol | 561.54 g/mol | [4][15] |
| Solubility | Water-soluble | Not specified |[3] |
Table 2: Summary of Key Spectroscopic Data for Rubrolone B
| Technique | Observation | Value | Reference(s) |
|---|---|---|---|
| HRESIMS | [M+H]⁺ (Calculated) | 562.1713 | [2] |
| HRESIMS | [M+H]⁺ (Observed) | 562.1711 | [2] |
| NMR | ¹H and ¹³C Data | Available in cited literature |[2][16] |
Biosynthesis of the Rubrolone Core
The biosynthesis of the unique tropolone ring in rubrolones is of significant scientific interest. Isotopic labeling studies using [¹³C]-acetate have shown that the tropolone moiety is constructed via a type-II polyketide synthase (PKS) pathway.[1][2] This is followed by a series of complex oxidative rearrangements to form the seven-membered ring.[1][2] This bacterial biosynthetic route is a surprising departure from the established ring-expansion mechanism seen in the biosynthesis of fungal tropolones like stipitatic acid.[1][2] The discovery of 7,12-dihydroisatropolone C as a precursor to related tropolone compounds suggests that the final step in the ring's formation is a spontaneous oxidation.[11]
Biological Activity
The biological profile of rubrolones is varied. The original Rubrolone from S. echinoruber was found to have low toxicity and lacked significant antibiotic activity.[3] In contrast, Rubrolone B, isolated from an endophytic Streptomyces, has been identified as having cardioprotective effects.[2][4] Other related tropolonoid compounds, such as isatropolones, have been shown to induce autophagy in human cancer cell lines.[17] The reactive "pre-rubrolone" intermediate is capable of binding to and inactivating other natural antibiotics, suggesting a potential ecological role in chemical defense for the producing organism.[6][17]
Conclusion and Future Outlook
The rubrolones represent a fascinating and structurally unique class of natural products from Streptomyces. From their initial discovery as a novel pigment to the elucidation of their unusual biosynthetic pathway and the identification of medically relevant bioactivities, they underscore the value of continued exploration of microbial secondary metabolites. The detailed methodologies and data presented in this guide provide a foundation for researchers aiming to isolate novel rubrolone analogues, investigate their full biosynthetic pathways, or explore their therapeutic potential in drug discovery programs. Future work may focus on genome mining to identify novel biosynthetic gene clusters, heterologous expression to improve yields, and further pharmacological evaluation of these complex molecules.
References
- 1. Tropolone Ring Construction in the Biosynthesis of Rubrolone B, a Cationic Tropolone Alkaloid from Endophytic Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of a novel red pigment, rubrolone, by Streptomyces echinoruber sp. nov. I. Taxonomy, fermentation and partial purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Streptomyces echinoruber - Wikipedia [en.wikipedia.org]
- 6. Rubrolone production by Dactylosporangium vinaceum: biosynthesis, modulation and possible biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroisatropolone C from Streptomyces and Its Implication in Tropolone-Ring Construction for Isatropolone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Production of a novel red pigment, rubrolone, by Streptomyces echinoruber Sp. Nov. II. Chemistry and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rubrolone | C23H23NO8 | CID 139589131 - PubChem [pubchem.ncbi.nlm.nih.gov]
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